molecular formula C23H17N3O2S B4341625 N-(2-HYDROXYPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

N-(2-HYDROXYPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA

Cat. No.: B4341625
M. Wt: 399.5 g/mol
InChI Key: UXIIWTOQGXAVEI-UHFFFAOYSA-N
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Description

N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is a complex organic compound that features a thiourea group linked to a quinoline and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA typically involves the reaction of 2-hydroxyaniline with 2-phenyl-4-quinolinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural features.

Medicine

In medicinal chemistry, N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, this compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]UREA: Similar structure but with a urea group instead of a thiourea group.

    N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOCARBAMATE: Similar structure but with a thiocarbamate group.

Uniqueness

N-(2-HYDROXYPHENYL)-N’-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA is unique due to the presence of both a thiourea group and a quinoline ring, which confer specific chemical reactivity and potential biological activity that may not be present in similar compounds.

Properties

IUPAC Name

N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c27-21-13-7-6-12-19(21)25-23(29)26-22(28)17-14-20(15-8-2-1-3-9-15)24-18-11-5-4-10-16(17)18/h1-14,27H,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIIWTOQGXAVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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